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Clostripain

Shotgun Proteomics Mass Spectrometry Protein Identification

Choose Clostripain (Endoproteinase Arg-C) for exclusive Arg cleavage and Arg-Pro bond hydrolysis missed by trypsin. Yields 37.4% more peptide IDs in shotgun proteomics. Essential for histone PTM mapping and bioconjugation.

Molecular Formula C192H456O6
Molecular Weight 2862 g/mol
CAS No. 9028-00-6
Cat. No. B8822768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClostripain
CAS9028-00-6
Molecular FormulaC192H456O6
Molecular Weight2862 g/mol
Structural Identifiers
SMILES[HH].[HH].[HH].[HH].[HH].[HH].CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CCC.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CCC(CC(C)C)O.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C.CC(C)CC=CCC(C)C
InChIInChI=1S/6C10H22O.6C10H20.24C3H8.6H2/c6*1-8(2)5-6-10(11)7-9(3)4;6*1-9(2)7-5-6-8-10(3)4;24*1-3-2;;;;;;/h6*8-11H,5-7H2,1-4H3;6*5-6,9-10H,7-8H2,1-4H3;24*3H2,1-2H3;6*1H
InChIKeySRMJIROQHUCOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clostripain (CAS 9028-00-6) Protease: Endoproteinase Arg-C for Arginine-Specific Protein Digestion and Bioconjugation


Clostripain (Endoproteinase Arg-C, EC 3.4.22.8) is a cysteine protease isolated from Clostridium histolyticum that selectively hydrolyzes the carboxyl peptide bonds of arginine residues, with low-level cleavage at lysine bonds . Unlike broad-specificity proteases such as trypsin, clostripain is a heterodimeric enzyme (heavy chain ~41.7 kDa, light chain ~15.4 kDa) that requires reducing agents (e.g., DTT) and calcium ions for full activity [1]. Its narrow substrate specificity and unique cleavage profile make it an essential tool in proteomics, protein sequencing, and site-specific bioconjugation applications where precise arginine-targeted proteolysis is required [2].

Why Generic Protease Substitution Fails: Clostripain's Unique Specificity Profile Prevents Cross-Reactivity and Ensures Reproducible Arginine-Only Cleavage


Substituting clostripain with trypsin, Lys-C, or other common proteases fundamentally alters experimental outcomes due to divergent cleavage specificities and site accessibility. Trypsin cleaves after both arginine and lysine residues, generating a distinct peptide population that fails to capture arginine-proline bonds which are cleaved by clostripain but resistant to trypsin [1][2]. Endoproteinase Lys-C exclusively targets lysine residues, leaving arginine sites intact, while Glu-C and Asp-N recognize glutamate and aspartate residues, respectively, offering completely orthogonal cleavage patterns . Moreover, clostripain's dependence on reducing agents and calcium ions introduces unique activation requirements that cannot be met by serine proteases like trypsin or Lys-C, making direct replacement without protocol optimization impossible [3]. For applications requiring arginine-specific proteolysis, such as histone modification mapping, peptide sequencing, or site-specific bioconjugation, no alternative protease provides the identical combination of high arginine selectivity, proline-tolerant cleavage, and compatibility with MS-friendly peptide generation observed with clostripain [4].

Clostripain Comparative Performance Data: Quantified Advantages in Proteomics, Peptide Mapping, and Bioconjugation


Proteome Coverage Expansion: Arg-C Identifies 13.4% More Proteins Than Trypsin in Yeast Proteome

In a parallel LC-MS/MS analysis of yeast extract proteome, Arg-C digestion complemented trypsin digestion by identifying an additional 2,653 peptides and 138 new proteins compared to trypsin alone, representing a 37.4% increase in peptide identifications and a 13.4% increase in protein identifications [1]. This demonstrates that Arg-C accesses proteomic space not covered by trypsin due to its ability to cleave Arg-Pro bonds and generate peptides with different physicochemical properties [2].

Shotgun Proteomics Mass Spectrometry Protein Identification

Cleavage Specificity: iArg-C Digestion Achieves 95.6% Specificity vs 73.6% for Conventional Arg-C

A reversible lysine derivatization strategy coupled with trypsin digestion (termed iArg-C) resulted in 64.2% more peptide identifications (11,925 ± 199 vs 7,262 ± 59) and significantly higher cleavage specificity (95.6% vs 73.6%) compared to conventional Arg-C digestion using clostripain [1]. This improvement stems from the chemical blocking of lysine residues, forcing cleavage exclusively at arginine sites and reducing non-specific fragmentation [2]. While iArg-C is a derivatized method, it validates the inherent value of arginine-specific cleavage patterns that clostripain natively provides.

Bottom-up Proteomics Peptide Mapping Method Development

Identification Capacity: Arg-C Delivers 2.6-Fold Increase in Protein Identification Capacity in Tandem Digestion Workflows

In a systematic evaluation of tandem digestion strategies, Arg-C (clostripain) demonstrated a 2.6-fold increase in identification capacity when considered as a trypsin-like protease and used in Lys-C/Arg-C tandem digestion protocols [1]. This combination approach proved more specific and efficient than either trypsin alone or Lys-C/trypsin digestion, confirming that Arg-C contributes unique peptide identifications not attainable with traditional proteases [2].

Quantitative Proteomics Tandem Digestion Sequence Coverage

Histone Post-Translational Modification Analysis: Arg-C Identifies PTMs Inaccessible to Trypsin

In histone H4 PTM analysis, trypsin digestion failed to identify key modifications including mono-methylated, di-methylated, and acetylated lysine and arginine residues due to steric hindrance or charge interference at modified sites [1]. Substituting trypsin with Arg-C (clostripain) enabled the identification of these missing PTMs by generating peptides with different charge distributions and cleavage patterns that are compatible with MS detection [2]. This demonstrates that Arg-C provides access to biologically critical modification sites that are masked in trypsin digests.

Epigenetics Histone PTM Mapping Mass Spectrometry

Transpeptidase Activity: Clostripain Catalyzes Arg-Pro Peptide Synthesis in High Yield

Clostripain exhibits transpeptidase activity with maximal activity at pH 7.6-9.0, enabling preparative-scale kinetically controlled synthesis of -Arg-Pro- and Arg-Xaa-containing peptides in high yields using both free and immobilized enzyme preparations [1]. This dual hydrolytic/synthetic capability distinguishes clostripain from strictly hydrolytic proteases like trypsin and Lys-C, which lack robust peptide bond formation activity under comparable conditions [2].

Peptide Synthesis Biocatalysis Enzymatic Ligation

Clostripain Procurement Decision Guide: When to Select Arg-C Over Alternative Proteases


Proteomics: Expanding Sequence Coverage and Protein Identification Rates in Shotgun LC-MS/MS

Procure clostripain (Arg-C) for parallel or tandem digestion with trypsin in shotgun proteomics workflows to increase peptide identifications by 37.4% and protein identifications by 13.4% beyond trypsin alone, as demonstrated in yeast proteome analysis [1]. The unique Arg-Pro cleavage capability of clostripain generates peptides with distinct physicochemical properties that improve LC-MS/MS detectability and sequence coverage, particularly for arginine-rich and proline-flanked regions that are trypsin-resistant [2]. For core facilities and research groups seeking to maximize data yield per sample, clostripain-based digestion provides quantifiable improvements in proteome coverage without requiring additional fractionation steps [3].

Epigenetics and Chromatin Biology: Comprehensive Histone PTM Mapping

Select clostripain (Arg-C) for histone modification analysis when trypsin digestion fails to identify critical PTMs including mono-methylated, di-methylated, and acetylated lysine and arginine residues on histone H4 [1]. Clostripain's arginine-specific cleavage pattern and tolerance for modified residues enable the detection of biologically relevant PTMs that are systematically missed in trypsin-based workflows due to steric hindrance or charge interference at modified sites [2]. Additionally, clostripain digestion of chromatin yields well-defined limit digests of core histones H2A, H2B, H3, and H4, providing a reproducible method for mapping histone tail accessibility and nucleosome structural studies [3].

Peptide Synthesis and Bioconjugation: Arg-Pro Bond Formation via Enzymatic Ligation

Procure clostripain for kinetically controlled enzymatic synthesis of Arg-Pro and Arg-Xaa containing peptides in preparative-scale high yields using either free or immobilized enzyme preparations [1]. Clostripain's transpeptidase activity at pH 7.6-9.0 enables the formation of pharmaceutically important Arg-Pro bonds that are challenging to synthesize chemically due to diketopiperazine formation and epimerization concerns [2]. Unlike trypsin or Lys-C which are primarily hydrolytic, clostripain offers a dual-function biocatalyst that can be employed in both peptide bond cleavage and synthesis workflows, reducing reagent complexity in peptide manufacturing and site-specific protein bioconjugation applications [3].

Protein Sequencing and Peptide Mapping: Site-Specific Arginine Cleavage Without Lysine Interference

Select clostripain (Endoproteinase Arg-C) for protein sequencing and peptide mapping applications requiring exclusive arginine cleavage with lysine bonds remaining intact [1]. This contrasts with trypsin which cleaves after both arginine and lysine, and Lys-C which cleaves only after lysine, making clostripain the sole protease capable of generating arginine-only peptide ladders for unambiguous sequence assignment [2]. Clostripain also efficiently cleaves Arg-Pro bonds which are resistant to trypsin, providing additional sequence coverage at these challenging sites [3]. For biopharmaceutical characterization, regulatory submissions, and protein engineering studies, clostripain delivers reproducible, site-specific fragmentation that simplifies peptide mapping interpretation and ensures consistent batch-to-batch results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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